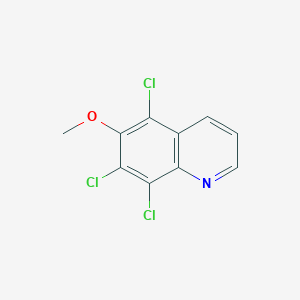
5,7,8-Trichloro-6-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7,8-Trichloro-6-methoxyquinoline is a quinoline derivative characterized by the presence of three chlorine atoms and one methoxy group attached to the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8-Trichloro-6-methoxyquinoline typically involves the chlorination of 6-methoxyquinoline. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing efficient and cost-effective chlorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity of the final product .
化学反应分析
Types of Reactions
5,7,8-Trichloro-6-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as fluorine, to form fluorinated derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products
Fluorinated Derivatives: Products like 7-fluoro-5,6,8-trichloroquinoline.
Quinoline N-oxides: Formed through oxidation reactions.
Dihydroquinolines: Formed through reduction reactions.
科学研究应用
5,7,8-Trichloro-6-methoxyquinoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity.
Medicine: Explored for its anticancer properties, particularly in inducing oxidative stress in cancer cells.
Industry: Utilized in the production of fluorescent sensors and other industrial chemicals.
作用机制
The mechanism of action of 5,7,8-Trichloro-6-methoxyquinoline involves its interaction with molecular targets such as enzymes and DNA. For instance, its anticancer activity is attributed to its ability to induce oxidative stress, leading to DNA damage and apoptosis in cancer cells . The compound’s interaction with cellular redox systems and its ability to generate reactive oxygen species (ROS) are key factors in its mechanism of action .
相似化合物的比较
Similar Compounds
5,6,7,8-Tetrachloroquinoline: Similar in structure but with an additional chlorine atom.
6-Methoxyquinoline: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.
7-Fluoro-5,6,8-trichloroquinoline: A fluorinated derivative with enhanced biological activity.
Uniqueness
5,7,8-Trichloro-6-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methoxy groups allows for diverse chemical modifications and applications in various fields .
属性
CAS 编号 |
5423-58-5 |
|---|---|
分子式 |
C10H6Cl3NO |
分子量 |
262.5 g/mol |
IUPAC 名称 |
5,7,8-trichloro-6-methoxyquinoline |
InChI |
InChI=1S/C10H6Cl3NO/c1-15-10-6(11)5-3-2-4-14-9(5)7(12)8(10)13/h2-4H,1H3 |
InChI 键 |
OWRQGDLYWWGEIC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C(=C1Cl)Cl)N=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,6-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B14730826.png)

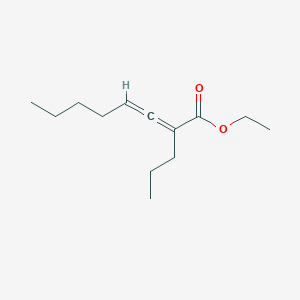
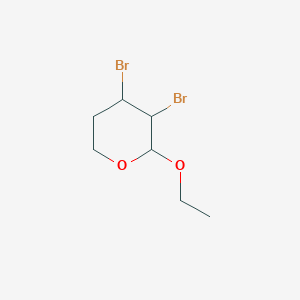
![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)
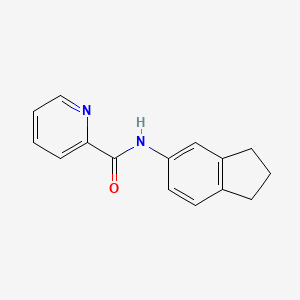
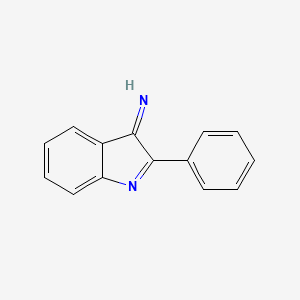
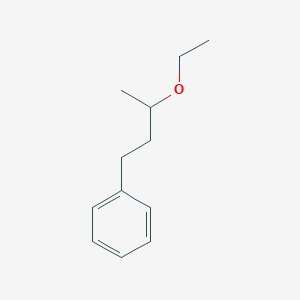
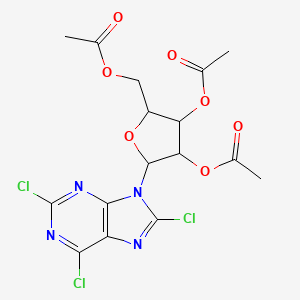
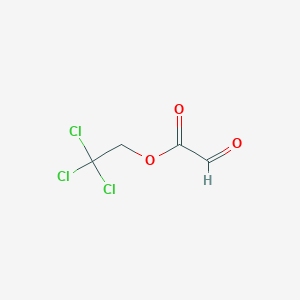
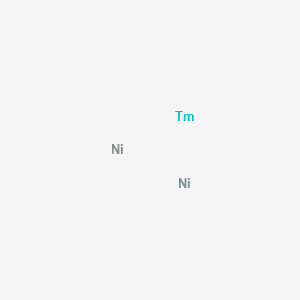
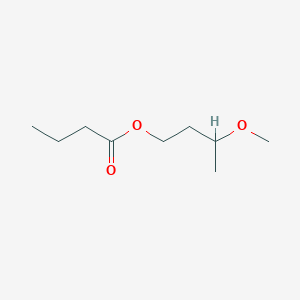
![Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile](/img/structure/B14730903.png)
